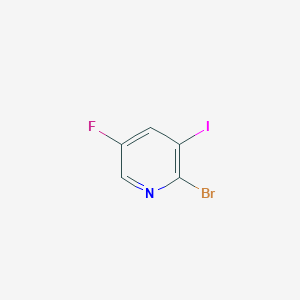![molecular formula C20H27BO3 B1376992 2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2096335-47-4](/img/structure/B1376992.png)
2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (2-BN-TMD) is a new boron-containing compound that has recently been developed for use in organic synthesis and scientific research applications. It is a relatively new compound that has been developed as an alternative to existing boron-containing compounds such as boronic acids and boronic esters. 2-BN-TMD has several unique properties that make it an attractive option for use in organic synthesis and scientific research. In
Applications De Recherche Scientifique
Organic Synthesis and Drug Development
This compound is a versatile building block in the synthesis of biologically active molecules. Büttner et al. (2007) highlighted its use in developing new syntheses for retinoid agonists, demonstrating its utility in creating complex molecules for potential therapeutic applications (Büttner, Nätscher, Burschka, & Tacke, 2007). This illustrates its role in advancing drug synthesis, providing a pathway to explore novel treatments.
Materials Science and Energy Storage
In materials science, especially in the field of molecular solar thermal (MOST) energy storage systems, derivatives of this compound have been synthesized for use as versatile building blocks. Schulte and Ihmels (2022) showed that borylated norbornadienes, prepared from this compound, are suitable substrates for Pd-catalyzed Suzuki–Miyaura coupling reactions, leading to novel monosubstituted norbornadienes that can transform upon irradiation, highlighting its potential in energy storage applications (Schulte & Ihmels, 2022).
Mécanisme D'action
Target of Action
The primary target of the compound 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the UDP-N-acetylmuramoylalanine–D-glutamate ligase . This enzyme plays a crucial role in the biosynthesis of bacterial peptidoglycan, a major component of the bacterial cell wall .
Mode of Action
The compound 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane interacts with its target by catalyzing the addition of D-glutamic acid to the cytoplasmic intermediate UDP-N-acetylmuramoyl-L-alanine (UMA) . This interaction results in the inhibition of the enzyme’s activity, thereby disrupting the biosynthesis of bacterial peptidoglycan .
Biochemical Pathways
The action of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane affects the peptidoglycan biosynthesis pathway . By inhibiting the UDP-N-acetylmuramoylalanine–D-glutamate ligase, the compound disrupts the formation of peptidoglycan, a key structural component of the bacterial cell wall . This disruption can lead to downstream effects such as bacterial cell lysis and death .
Result of Action
The molecular and cellular effects of 2-(6-Butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action include the disruption of peptidoglycan biosynthesis, leading to the weakening of the bacterial cell wall . This can result in bacterial cell lysis and death .
Propriétés
IUPAC Name |
2-(6-butoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO3/c1-6-7-12-22-18-11-9-15-13-17(10-8-16(15)14-18)21-23-19(2,3)20(4,5)24-21/h8-11,13-14H,6-7,12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICBTICLFXGOFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)OCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1376912.png)


![4-Bromo-2-(tert-butyl)-7-(dimethoxymethyl)-6-iodooxazolo[4,5-C]pyridine](/img/structure/B1376917.png)
![Tert-butyl 5-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1376918.png)
![2-Bromo-1-(6-chloro-5,8-dihydroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1376920.png)
![6-Bromo-2-(trifluoromethyl)oxazolo[4,5-b]pyridine](/img/structure/B1376921.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine hydrochloride](/img/structure/B1376923.png)
![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)

![6-bromo-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1376930.png)